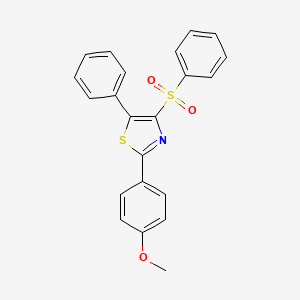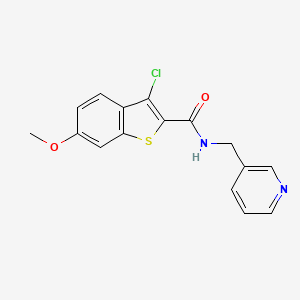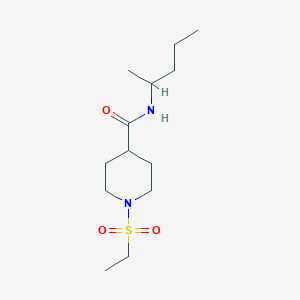![molecular formula C19H24N6O B11124591 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11124591.png)
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and an amino group, linked to an acetamide moiety that is further connected to a benzimidazole ring. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the 4,6-dimethyl-2-pyrimidinylamine, which is then reacted with an appropriate acylating agent to introduce the acetamide group. The final step involves coupling this intermediate with a benzimidazole derivative under conditions that promote the formation of the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially converting the acetamide to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets suggests it could be used in drug discovery and development, particularly for diseases where modulation of specific pathways is beneficial.
Industry
In industrial applications, this compound might be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism by which 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-pyrimidinamine: Shares the pyrimidine core but lacks the benzimidazole and acetamide groups.
N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide: Contains the benzimidazole and acetamide moieties but not the pyrimidine ring.
Uniqueness
The uniqueness of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both pyrimidine and benzimidazole rings, along with the acetamide linkage, allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H24N6O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H24N6O/c1-12(2)25-16-8-6-5-7-15(16)24-17(25)10-20-18(26)11-21-19-22-13(3)9-14(4)23-19/h5-9,12H,10-11H2,1-4H3,(H,20,26)(H,21,22,23) |
InChI Key |
RYAQVZXWIVDCBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)NCC2=NC3=CC=CC=C3N2C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11124525.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B11124537.png)
![N-(1,3-benzodioxol-5-yl)-1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11124544.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11124548.png)

![2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11124554.png)

![1-[1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid ethyl ester](/img/structure/B11124564.png)
![3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11124567.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2-methoxy-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11124572.png)
methanone](/img/structure/B11124573.png)
![2-(morpholin-4-ylmethyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11124582.png)
![3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-phenyl-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124586.png)
